Sodium cyclopentylmethanesulfinate
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Overview
Description
Sodium cyclopentylmethanesulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of cyclopentylmethanesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopentylmethanesulfinate typically involves the reaction of cyclopentylmethanesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:
Cyclopentylmethanesulfinic acid+NaOH→Sodium cyclopentylmethanesulfinate+H₂O
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium cyclopentylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylmethanesulfonic acid.
Reduction: It can be reduced to cyclopentylmethanethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Cyclopentylmethanesulfonic acid.
Reduction: Cyclopentylmethanethiol.
Substitution: Various substituted cyclopentylmethane derivatives.
Scientific Research Applications
Sodium cyclopentylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.
Medicine: Research is ongoing into its potential use as a drug intermediate and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of sodium cyclopentylmethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The sulfinic group (-SO₂Na) is particularly reactive, allowing the compound to participate in a wide range of reactions. Molecular targets include enzymes and proteins that interact with sulfinic groups, influencing biochemical pathways.
Comparison with Similar Compounds
- Sodium methanesulfinate (CH₃SO₂Na)
- Sodium ethanesulfinate (C₂H₅SO₂Na)
- Sodium benzenesulfinate (C₆H₅SO₂Na)
Comparison: Sodium cyclopentylmethanesulfinate is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not, making it valuable in specialized applications.
Biological Activity
Sodium cyclopentylmethanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula, which includes the cyclopentyl group attached to a methanesulfonate moiety. The presence of the sulfonate group enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. This property enables it to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites in biomolecules. Such interactions can lead to modifications in the structure and function of target molecules, influencing various biological pathways.
Key Mechanisms
- Alkylation : The methanesulfonate group facilitates the formation of covalent bonds with proteins and nucleic acids.
- Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which may have implications for diseases such as cancer and inflammatory conditions.
Antiviral Activity
Research has indicated that compounds containing cyclopentyl groups exhibit antiviral properties. For instance, studies on N-alkylated derivatives have shown that the size and configuration of the cyclopentyl ring can significantly impact their efficacy against viruses like dengue .
Anticancer Potential
This compound has been evaluated for its anticancer activity. Its ability to modify protein interactions may contribute to inhibiting cancer cell proliferation. Specific studies have demonstrated its effectiveness in targeting metabolic pathways relevant to tumor growth .
Neurogenic Inflammation
The compound's potential role in treating neurogenic inflammation has been explored, particularly in the context of local anesthetics. It may inhibit voltage-gated sodium channels, which are crucial for pain signaling pathways .
Case Study 1: Antiviral Efficacy
A study conducted on various alkylated deoxynojirimycin derivatives demonstrated that compounds with cyclopentyl groups showed enhanced antiviral activity against dengue virus compared to their non-cyclopentyl counterparts. The optimal size and steric configuration of the cyclopentyl ring were critical factors influencing their efficacy .
Case Study 2: Cancer Metabolism
In a series of experiments focusing on glycerol 3-phosphate acyltransferase (GPAT), this compound was tested as a potential inhibitor. The results indicated that specific conformational states of cyclic analogs could inhibit GPAT activity effectively, suggesting a pathway for further exploration in cancer metabolism modulation .
Comparative Analysis
Compound Type | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiviral, anticancer | Alkylation, enzyme inhibition |
Cyclopentanone | Limited biological activity | Oxidation derivative |
Methanesulfonyl Chloride | Reactive intermediate | Alkylating agent |
Properties
Molecular Formula |
C6H11NaO2S |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
sodium;cyclopentylmethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
BKXPMPHNNJADHG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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